Vanillyl alcohol
Overview
Description
Vanillyl alcohol is a lignin-derived aromatic diol that has been identified as a potential platform chemical for various applications. It is a component of Gastrodia elata Bl., a traditional Chinese herb used to treat convulsive disorders or dizziness . Vanillyl alcohol has been studied for its potential in producing renewable epoxy thermosets , as well as for its anticonvulsive and free radical scavenging activities . It is also a substrate for vanillyl-alcohol oxidase (VAO), an enzyme that catalyzes the oxidation of several 4-hydroxybenzyl alcohols .
Synthesis Analysis
Vanillyl alcohol can be synthesized through various methods. One approach involves the electrophilic aromatic condensation of vanillyl alcohol and guaiacol to produce a bio-based bisphenolic analogue, bisguaiacol (BG), which can then be used to prepare diglycidyl ether of BG (DGEBG) . Another method includes the establishment of an artificial pathway for the de novo biosynthesis of vanillyl alcohol in Escherichia coli, which extends from 4-hydroxybenzoic acid and requires three heterologous enzymes .
Molecular Structure Analysis
The molecular structure of vanillyl alcohol has been characterized using various spectroscopic techniques. For instance, the covalently bound prosthetic group of vanillyl-alcohol oxidase was identified as 8 alpha-(N3-histidyl)-FAD, and the enzyme was found to exist as an octamer in solution . The crystal structure of a mutant form of VAO, which exhibits an inverted stereospecificity, has been determined, revealing a highly conserved mode of ligand binding .
Chemical Reactions Analysis
Vanillyl alcohol undergoes several chemical reactions, including oxidation and hydroxylation. VAO catalyzes the enantioselective hydroxylation of 4-alkylphenols, including vanillyl alcohol, to produce various hydroxylated products . The kinetic mechanism of VAO with short-chain 4-alkylphenols has been studied, revealing that the rate of flavin reduction determines the turnover rate . Additionally, vanillyl alcohol can be oxidized to vanillin in the presence of a cobalt oxide catalyst under sonochemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of vanillyl alcohol and its derivatives have been investigated in several studies. For example, the dynamic mechanical analyses of epoxies derived from vanillyl alcohol indicate that the presence of methoxy and methylene moieties affects the glass transition temperature (Tg) and the glassy storage modulus . The anticonvulsive properties of vanillyl alcohol have been linked to its ability to inhibit lipid peroxidation and scavenge free radicals . Furthermore, the formation and degradation of vanillyl alcohol in barrel-aged wines have been examined, highlighting its stability compared to other furan derivatives .
Scientific Research Applications
Anti-Inflammatory and Anti-Nociceptive Activities
Vanillyl alcohol has been found to exhibit significant anti-angiogenic, anti-inflammatory, and anti-nociceptive activities. These properties make it a potential candidate for pharmacological uses in folk medicines. In particular, it showed significant inhibition in chick chorioallantoic membrane (CAM) angiogenesis, possessed anti-inflammatory activity in acetic acid-induced permeability and carrageenan-induced air pouch models in mice, and demonstrated anti-nociceptive activity in an acetic acid-induced writhing test in mice (Jung et al., 2008).
Anticonvulsive and Antioxidant Properties
Vanillyl alcohol has also been recognized for its anticonvulsive and antioxidant properties. A study highlighted its role in the anticonvulsive properties of Gastrodia elata Bl. (GE), a traditional Chinese herb used for treating convulsive disorders. The study found that vanillyl alcohol inhibited seizures and lipid peroxidation induced by ferric chloride in rats, demonstrating both anticonvulsive and antioxidant activities (Hsieh et al., 2000).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of vanillyl alcohol revealed its conversion to various metabolites and conjugates. A study on the pharmacokinetics of the capsinoid components of CH-19 Sweet extract in rats showed that vanillyl alcohol levels in the portal vein increased with dose and significant levels of vanillyl alcohol conjugates, sulfate, and glucuronide were detected in systemic blood (Shirai et al., 2010). Similarly, a study on the metabolism of vanillin, structurally related to vanillyl alcohol, in rats, indicated that vanillyl alcohol was excreted mainly as glucuronide and/or sulphate conjugates (Strand & Scheline, 1975).
Therapeutic Potential in Oxidative Stress-Associated Diseases
Vanillyl alcohol has shown potential as a therapeutic agent for oxidative stress-associated diseases. A study developed MnP-loaded poly(vanillyl alcohol-co-oxalate) (PVAX) particles and evaluated their antioxidant and anti-inflammatory activities as potential therapeutic agents for acetaminophen-induced acute liver failure (ALF). The results indicated that the MnP-loaded PVAX particles significantly reduced serum ALT level and protected liver damages in a mouse model of APAP-induced ALF (Ko et al., 2014).
Safety And Hazards
Future Directions
Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L . The performance of the spent LaFeO3 catalyst could be easily regenerated by a simple calcination approach . This work provides the possibility of a scalable strategy for constructing LaFeO3-based perovskites as efficient and reusable catalysts for vanillin production from biorefinery lignin .
properties
IUPAC Name |
4-(hydroxymethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOXNGFMSCLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198074 | |
Record name | Vanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour | |
Record name | Vanillyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20047 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
312.00 to 313.00 °C. @ 760.00 mm Hg | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Vanillyl alcohol | |
CAS RN |
498-00-0 | |
Record name | Vanillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanillyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vanillyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7EA1JUA6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.